BMS-690154 BMS-690154 BMS-690154 is a pan HER/VEGFR2 receptor tyrosine kinase inhibitor, which is a pyrrolotriazine-based compound and a pan inhibitor of receptor tyrosine kinases with potential antineoplastic activity. Pan HER/VEGFR2 receptor tyrosine kinase inhibitor BMS-690
Brand Name: Vulcanchem
CAS No.:
VCID: VC20735387
InChI:
SMILES:
Molecular Formula: C23H25N4O9P
Molecular Weight:

BMS-690154

CAS No.:

Cat. No.: VC20735387

Molecular Formula: C23H25N4O9P

Molecular Weight:

* For research use only. Not for human or veterinary use.

BMS-690154 -

Specification

Molecular Formula C23H25N4O9P
Appearance Solid powder

Introduction

Chemical Structure and Pharmacological Profile

BMS-690514 belongs to the synthetic organic compound class, with the IUPAC name (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f] triazin-5-yl]methyl]piperidin-3-ol . Its molecular structure includes a pyrrolo-triazine core linked to a piperidine moiety, enabling interactions with ATP-binding pockets of targeted kinases.

Key Pharmacological Characteristics

TargetInhibition ProfileRole in Cancer
EGFRIC₅₀ < 100 nMProliferation, metastasis
HER2IC₅₀ < 100 nMTumor growth, survival
HER4IC₅₀ < 100 nMResistance to anti-EGFR therapy
VEGFR1IC₅₀ < 100 nMAngiogenesis
VEGFR2IC₅₀ < 100 nMVascular permeability
VEGFR3IC₅₀ < 100 nMLymphangiogenesis

This broad-spectrum inhibition differentiates BMS-690514 from single-target inhibitors like erlotinib or gefitinib, which primarily target EGFR .

Preclinical Efficacy

BMS-690514 demonstrated robust antitumor activity in in vitro and in vivo models:

In Vitro Activity

  • Lung, colon, gastric, and breast cancer cell lines: Proliferation inhibited at nanomolar concentrations, particularly in EGFR-mutant or HER2-amplified models .

  • VEGFR blockade: Reduced endothelial cell migration and tubule formation, critical for angiogenesis .

In Vivo Models

  • Xenograft studies: Tumor regression observed in NSCLC, breast, and gastric cancer models dependent on EGFR/HER2 or VEGF signaling .

  • Combination regimens: Synergistic effects with chemotherapy or other targeted agents in preclinical settings .

Clinical Development: Phase I and Phase I-IIa Trials

Phase I Study in Japanese Patients (NCT00516451)

Parameter100 mg200 mg
Patients (n)36
Dose-Limiting Toxicity (DLT)NoneNone
Grade ≥2 Diarrhea3 (100%)4 (67%)
Cmax (ng/mL)1,240 ± 2402,340 ± 520
AUC (TAU, ng·h/mL)8,700 ± 1,20015,800 ± 3,400

Data from .

  • Safety: Diarrhea (grade ≥2 in 7/9 patients) emerged as the principal adverse event (AE), managed with loperamide and dose interruptions .

  • Pharmacokinetics: Rapid absorption (Tmax = 3h), dose-proportional exposure up to 200 mg, and minimal drug accumulation (accumulation index: 1.12–1.25) .

Cohort A: Erlotinib-Naïve NSCLC

EndpointResult
Disease Control (>4 months)43.3% (26/62)
Objective Response Rate3.3% (2/62)

Cohort B: Erlotinib-Resistant NSCLC

EndpointResult
Disease Control (>4 months)22.6% (7/31)
Objective Response Rate3.2% (1/31)

Data from .

  • Biomarker Correlation: Patients with EGFR mutations (including T790M) achieved higher disease control rates (70% vs. 29% in wild-type EGFR) .

  • Pharmacodynamic Modulation: Inhibition of EGFR and VEGFR signaling pathways observed via biomarker analysis .

Adverse EventGrade ≥2 IncidenceManagement
Diarrhea67–100% (dose-dependent)Loperamide, hydration, dose interruptions
Acneiform Rash22–32%Topical antibiotics, steroids
Anemia<5%Transfusions, erythropoietin
Fatigue10–15%Dose reduction, supportive care

Data synthesized from .

  • Dose Limitations: 200 mg/day established as the maximum tolerated dose (MTD) in global trials, with diarrhea as the dose-limiting toxicity .

  • Genetic Variability: No significant impact of CYP2D6 or UGT1A1 polymorphisms on pharmacokinetics observed .

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